Propyl 2-(2-methylbutan-2-yloxy)propanoate
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Overview
Description
Preparation Methods
The synthesis of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- involves the etherification of ethyl (S)-lactate with isoamylene, followed by transesterification . The reaction conditions typically include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to olfactory receptors, thereby triggering a sensory response that results in the perception of its floral odor . The exact molecular pathways and targets involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- can be compared with other similar compounds such as:
Linalyl acetate: Similar to linalool, linalyl acetate has a floral scent but is an ester of linalool.
Ethyl (S)-lactate: This compound is a precursor in the synthesis of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- and shares some structural similarities.
These comparisons highlight the unique structural features and applications of propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)- in various fields .
Properties
Molecular Formula |
C11H22O3 |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
propyl 2-(2-methylbutan-2-yloxy)propanoate |
InChI |
InChI=1S/C11H22O3/c1-6-8-13-10(12)9(3)14-11(4,5)7-2/h9H,6-8H2,1-5H3 |
InChI Key |
KPUAQAYQMYWKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)OC(C)(C)CC |
Origin of Product |
United States |
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